3-[2-(2-Hydroxypropyl)pyrrolidin-1-yl]pyrrolidin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-Hydroxypropyl)pyrrolidin-1-yl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[2-(2-Hydroxypropyl)pyrrolidin-1-yl]pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions can include various substituted pyrrolidin-2-ones and other functionalized derivatives . The selectivity and yield of these products can be influenced by the choice of reagents and reaction conditions .
Scientific Research Applications
3-[2-(2-Hydroxypropyl)pyrrolidin-1-yl]pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, it is studied for its potential therapeutic properties and its role as a scaffold for drug discovery . In industry, it is used in the synthesis of various fine chemicals, dyes, and pigments .
Mechanism of Action
The mechanism of action of 3-[2-(2-Hydroxypropyl)pyrrolidin-1-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-[2-(2-Hydroxypropyl)pyrrolidin-1-yl]pyrrolidin-2-one include other pyrrolidin-2-ones and pyrrolidine derivatives . These compounds share a similar structural motif and may exhibit comparable biological activities and reactivity .
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity . The presence of the hydroxypropyl group can enhance its solubility and potentially improve its pharmacokinetic properties .
Properties
IUPAC Name |
3-[2-(2-hydroxypropyl)pyrrolidin-1-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)7-9-3-2-6-13(9)10-4-5-12-11(10)15/h8-10,14H,2-7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJJDDUXKJIMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1C2CCNC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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